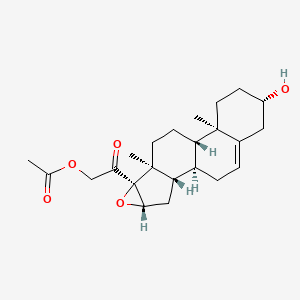
Salicylidene p-aminoacetophenone
Übersicht
Beschreibung
Salicylidene p-aminoacetophenone is a Schiff base compound that is formed by the reaction of salicylaldehyde and p-aminoacetophenone. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. SPA has been extensively studied due to its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Spectroscopy and Structural Analysis
Salicylidene p-aminoacetophenone and related Schiff bases have been extensively studied for their structural and vibrational properties. For instance, a study by Toledo et al. (2015) used techniques like scanning electronic microscopy (SEM), Raman, infrared, nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations to investigate these properties. This research is crucial in understanding the molecular structure and potential applications of these compounds in various scientific fields.
Tautomeric Studies
The study of keto-enol tautomerism in asymmetric Schiff bases derived from p-phenylenediamine, which includes salicylidene derivatives, has been conducted by Užarević et al. (2010). This research focused on the synthesis of these compounds and their structural and spectroscopic analysis, highlighting the importance of tautomeric forms in the stability and reactivity of these molecules.
Novel Compound Synthesis
Research has been conducted on the synthesis of new compounds using salicylidene derivatives. For example, Guan et al. (2005) isolated new p-aminoacetophenonic acids from a mangrove endophyte. These studies are vital for discovering new substances with potential applications in pharmaceuticals and materials science.
Complex Formation Studies
Salicylidene p-aminoacetophenone is also used in the synthesis and characterization of metal complexes, as demonstrated in the work of Dubey & Pathak (2008). These complexes are analyzed using various techniques to understand their structural properties, which could be crucial for applications in catalysis and material science.
Photochromism and Thermochromism Studies
Studies such as those by Jacquemin et al. (2015) focus on the photochromic properties of N-salicylidene derivatives. Understanding these properties is essential for potential applications in materials science, particularly in the development of smart materials and sensors.
Catalytic Activity Studies
Research by Mahapatra et al. (2017) on Cu(II) complexes of salicylidene-based Schiff bases demonstrates potential catalytic activities in oxidase reactions. This could be significant for developing new catalysts in chemical syntheses.
Eigenschaften
IUPAC Name |
1-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)12-6-8-14(9-7-12)16-10-13-4-2-3-5-15(13)18/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHNMJLIXGLSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylidene p-aminoacetophenone | |
CAS RN |
788-23-8 | |
| Record name | Salicylidene p-aminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000788238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116576 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-(2-HYDROXYBENZYLIDENEAMINO)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B1616799.png)








![2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid](/img/structure/B1616810.png)



